Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone
Description
Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone is a Schiff base ligand formed by the condensation of pyridine-2-carbaldehyde with hydrazine. This compound is structurally characterized by a pyridine ring substituted with a hydrazone moiety (-NH-N=CH-), which confers strong chelating properties, enabling coordination with transition metals. Such ligands are pivotal in coordination chemistry, catalysis, and materials science due to their tunable electronic and steric profiles.
Properties
IUPAC Name |
1-pyridin-2-yl-N-(pyridin-2-ylmethylideneamino)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJTSJKMFPBMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NN=CC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90989618 | |
| Record name | 2,2'-(Hydrazinediylidenedimethanylylidene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-24-0 | |
| Record name | Pyridine-2-carbaldehyde azine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6957-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Hydrazinediylidenedimethanylylidene)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90989618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
They have been extensively studied to investigate the presence or absence of conjugation with the help of computational studies and crystal structure analysis.
Cellular Effects
Some azines have shown to attenuate LPS-mediated neuroinflammation in microglia and neuronal apoptosis via inhibiting MAPK signaling pathways.
Molecular Mechanism
Azines have been conventionally synthesized by the condensation of hydrazine with ketones and aldehydes. They have been extensively studied to investigate the presence or absence of conjugation with the help of computational studies and crystal structure analysis.
Temporal Effects in Laboratory Settings
A co-catalytic system of 2-picolinaldehyde and chiral Yb III-N, N ′-dioxides was identified to be efficient under mild conditions, providing a series of trisubstituted imidazolidines in moderate to good yields with high diastereo- and enantioselectivities.
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes.
Metabolic Pathways
Few metabolic pathways have been suggested for azo dye degradation and detoxification in aerobic and anaerobic conditions.
Transport and Distribution
Azines are organic molecules which bear the C N–N C functional unit.
Biological Activity
Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone, a hydrazone derivative, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in medicine and agriculture.
Chemical Structure and Synthesis
This compound is synthesized through the condensation reaction of pyridine-2-carbaldehyde with hydrazine or its derivatives. The general reaction can be represented as follows:
This compound exhibits a molecular formula of and has been characterized using various spectroscopic methods, including NMR and mass spectrometry .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Enterococcus faecalis
In one study, the minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 2 μg/mL against pathogenic strains .
Antioxidant Properties
Pyridine-based hydrazones have shown promising antioxidant capabilities. They protect against oxidative stress by scavenging free radicals and reducing metal-catalyzed oxidation processes. This property is particularly relevant in neurodegenerative diseases, where oxidative damage plays a significant role .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For instance, compounds derived from this hydrazone have demonstrated selective cytotoxicity against HepG2 liver cancer cells and THP-1 monocytes .
Table of Biological Activities
| Biological Activity | Test Organisms/Cells | Observed Effect |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | MIC as low as 2 μg/mL |
| Antioxidant | Human prion protein | Protection against oxidative stress |
| Cytotoxicity | HepG2, THP-1 | Selective cytotoxicity observed |
| Insecticidal | Mosquito larvae | Up to 100% larvicidal activity |
Case Studies
- Antimicrobial Efficacy : A study assessing the antimicrobial properties of various hydrazones found that pyridine derivatives had enhanced activity compared to traditional antibiotics. The research highlighted the potential for developing new antimicrobial agents based on these compounds .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of pyridine-based hydrazones in models mimicking prion diseases. The results indicated that these compounds could stabilize proteins and prevent oxidative damage, suggesting their potential in treating neurodegenerative disorders .
- Agricultural Applications : Recent studies have explored the use of pyridine derivatives as insecticides. Compounds exhibiting larvicidal activity against mosquito larvae were synthesized, showing promise for agricultural pest control .
Comparison with Similar Compounds
Comparison with Similar Compounds
Coordination Behavior and Metal Complexes
- Pyridine-2-carbaldehyde hydrazone: Likely forms octahedral or square-planar complexes with metals like Co(II), Ni(II), or Cu(II). The pyridyl N and hydrazone N atoms act as donor sites.
- APMBH : Forms Co(II) complexes with distorted octahedral geometry, as demonstrated by magnetic susceptibility and spectroscopic studies . The methylbenzoyl group stabilizes the complex via hydrophobic interactions.
- Pioglitazone-related hydrazones (e.g., thiazolidinediones) : These exhibit distinct coordination modes due to sulfur and carbonyl groups, often targeting biological receptors (e.g., PPARγ in diabetes treatment) .
Physicochemical Properties
- Solubility: Pyridine-2-carbaldehyde hydrazone is moderately soluble in polar solvents (e.g., ethanol, DMSO), whereas APMBH’s benzoyl group reduces aqueous solubility.
- Stability : Hydrazones with electron-withdrawing groups (e.g., pyridyl) exhibit higher thermal and oxidative stability compared to aliphatic analogs.
Critical Analysis of Evidence Limitations
The provided evidence lacks direct data on Pyridine-2-carbaldehyde hydrazone, necessitating inferences from structural analogs. For instance, details APMBH’s synthesis and coordination chemistry, offering a template for comparison. However, differences in substituent effects (e.g., benzoyl vs. hydrazone) limit extrapolation. and focus on unrelated compounds (thiazolidinediones, pesticides), underscoring the need for broader literature surveys to fill data gaps.
Q & A
Q. Table 1: Representative Reaction Conditions
| Component | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ligand synthesis | Ethanol | Reflux | 3 | 90 |
| Co(II) complex formation | Ethanol | Reflux | 4–6 | 75–85 |
Basic: What spectroscopic techniques are essential for characterizing the structural features of Pyridine-2-carbaldehyde hydrazone derivatives?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., ν(C=N) at 1600–1620 cm⁻¹, ν(N–H) at 3200–3300 cm⁻¹) and metal-ligand bonds (e.g., ν(M–N) at 450–550 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., azomethine proton at δ 8.2–8.5 ppm) and carbon shifts (e.g., pyridyl carbons at δ 120–150 ppm) .
- UV-Vis Spectroscopy : Determines electronic transitions (e.g., π→π* and n→π* bands at 250–350 nm) and d-d transitions in metal complexes .
- Magnetic Susceptibility : Differentiates high-spin (e.g., μeff = 4.2–4.5 BM for octahedral Co(II)) vs. low-spin configurations .
Advanced: How can computational methods like DFT enhance the understanding of hydrazone ligand geometry and electronic properties?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian 09W) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and charge distribution. For example:
- Optimized geometries of hydrazone ligands show planar arrangements of the pyridyl and hydrazone moieties, with bond lengths matching crystallographic data .
- HOMO-LUMO gaps (e.g., 3.5–4.0 eV) correlate with experimental UV-Vis absorption bands, validating electronic transitions .
- Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(N)→σ*(C–N)), stabilizing the ligand structure .
Q. Table 2: Computational vs. Experimental Data
| Parameter | DFT Calculation | Experimental Value |
|---|---|---|
| C=N Bond Length (Å) | 1.28 | 1.27 (XRD) |
| HOMO-LUMO Gap (eV) | 3.8 | 3.7 (UV-Vis) |
Advanced: How to resolve contradictions in spectral data when assigning coordination modes in metal complexes?
Methodological Answer:
Contradictions arise when spectroscopic data suggest multiple coordination possibilities (e.g., monodentate vs. bidentate binding). Resolution strategies include:
- Cross-Technique Validation : Compare IR (metal-ligand vibrations), magnetic data (spin state), and DFT-optimized geometries .
- Thermogravimetric Analysis (TGA) : Determines hydration states (e.g., weight loss at 100–150°C corresponds to lattice water) .
- EPR Spectroscopy : For paramagnetic complexes (e.g., Cu(II)), EPR signals (g∥, g⊥) distinguish square planar vs. octahedral geometries .
Advanced: What strategies optimize reaction conditions for synthesizing hydrazone derivatives with high purity and yield?
Methodological Answer:
Optimization involves:
- Solvent Selection : Polar solvents (e.g., ethanol, DMF) enhance solubility and reaction rates. Aqueous-ethanol mixtures reduce side products .
- Catalyst Use : Acidic/basic conditions (e.g., piperidinium acetate) accelerate Schiff base formation .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. Table 3: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol/Water | +15% |
| Catalyst | Piperidinium Acetate | +20% |
Advanced: How to evaluate the DNA-binding affinity and antimicrobial mechanisms of hydrazone metal complexes?
Methodological Answer:
- DNA-Binding Studies :
- UV-Vis Titration : Monitor hypochromism in ligand/complex-DNA solutions (intercalation) .
- Viscosity Measurements : Increased DNA viscosity confirms intercalative binding .
- Antimicrobial Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
